2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
Description
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-7-4-5-9-18(14)22-23-20(29-25-22)11-17-8-6-10-26(13-17)21(27)12-19-15(2)24-28-16(19)3/h4-5,7,9,17H,6,8,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSBXQGJGZNLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=C(ON=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a combination of isoxazole and oxadiazole rings along with a piperidine moiety. These structural components contribute to its diverse biological properties. The isoxazole ring is known for its role in various pharmacological activities, while the oxadiazole structure has been linked to anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Compounds containing oxadiazole rings have been reported to exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown promising results against various bacterial and fungal strains. Studies indicate that modifications in the structure can enhance antimicrobial efficacy through increased lipophilicity and improved interaction with microbial membranes.
Anticancer Potential
Research has indicated that oxadiazole derivatives possess anticancer properties by inhibiting key signaling pathways involved in tumor growth. In vitro studies on similar compounds have demonstrated cytotoxic effects against several cancer cell lines, suggesting that the compound may also exhibit potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:
- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
- Cell Signaling Modulation : The compound may modulate pathways associated with cell survival and apoptosis, contributing to its anticancer effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of oxadiazole derivatives against various pathogens. The results indicated that compounds with structural similarities to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Moderate antibacterial | |
| Compound B | Strong antifungal | |
| Compound C | Cytotoxic against cancer cells |
Study 2: Anticancer Activity
In vitro studies on related compounds demonstrated their effectiveness in inducing apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism was linked to the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the functional groups attached to the isoxazole and oxadiazole rings significantly influence biological activity. For example:
- Alkyl Substituents : Increasing the size of alkyl groups on the isoxazole ring enhances lipophilicity and improves membrane penetration.
- Aromatic Substituents : The presence of aromatic groups increases interaction with protein targets, potentially enhancing inhibitory effects on enzymes.
Comparaison Avec Des Composés Similaires
(3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone (Patent Compound)
Structural Similarities :
- Shares the 3,5-dimethylisoxazole and piperidine moieties.
- Contains a methanesulfonyl-phenyl-pyrazolo-pyrimidine group.
Key Differences :
- Substituent on Piperidine : The patent compound uses a pyrazolo-pyrimidine group linked to methanesulfonyl phenyl, while the target compound features an oxadiazole-o-tolyl group.
- Biological Implications : Pyrazolo-pyrimidine derivatives are often kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting the patent compound may target similar pathways. The oxadiazole-o-tolyl group in the target compound likely alters selectivity or pharmacokinetics.
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Structural Similarities :
- Retains the 3,5-dimethylisoxazole and ethanone backbone.
Key Differences :
- Heterocyclic Core : Pyrrolidine replaces piperidine, reducing ring size and altering conformational flexibility.
- Substituent: A methoxypyrazine replaces the oxadiazole-o-tolyl group.
Hypothetical Property Comparison Table
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Isoxazole vs. Other Heterocycles : The 3,5-dimethylisoxazole in all three compounds suggests its role as a rigid, planar scaffold for target binding. Replacement with triazoles (e.g., in ’s unrelated compound) could alter π-π stacking or dipole interactions .
- Oxadiazole vs. Pyrazine : The oxadiazole’s electron-withdrawing nature may enhance binding to polar enzyme pockets, whereas pyrazine’s nitrogen atoms could facilitate hydrogen bonding .
- Piperidine vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
